Sequence Specificity: C4 Mimic (2Abz-GLQRALEI-Lys(Dnp)-NH2) vs. C2 Mimic (2Abz-SLGRKIQIK(Dnp)-NH2) for C1s Activity
The primary differentiation between 2Abz-GLQRALEI-Lys(Dnp)-NH2 and the closely related alternative 2Abz-SLGRKIQIK(Dnp)-NH2 lies in the peptide sequence origin. 2Abz-GLQRALEI-Lys(Dnp)-NH2 is explicitly annotated as representing the P4-P4' sequence of complement C4 [1], while the alternative is derived from complement C2 [2]. Both are substrates for C1s, but this distinction is critical for researchers investigating the differential cleavage kinetics of C1s on its natural substrates, C4 and C2, which are foundational to understanding the classical complement pathway. This direct sequence-to-protein mapping provides a specific, hypothesis-driven tool not offered by the alternative.
| Evidence Dimension | Peptide Sequence Origin |
|---|---|
| Target Compound Data | C4 P4-P4' sequence (GLQRALEI) |
| Comparator Or Baseline | C2 P4-P4' sequence (SLGRKIQI) [2] |
| Quantified Difference | N/A (Qualitative Sequence Difference) |
| Conditions | BRENDA database annotation |
Why This Matters
For scientists studying the classical complement pathway, this compound provides the unique ability to monitor C1s activity specifically against a C4-derived recognition motif, enabling a more nuanced and physiologically relevant experimental design compared to a C2-derived substrate.
- [1] BRENDA. (n.d.). Information on EC 3.4.21.42 - complement subcomponent C1s. View Source
- [2] AnaSpec. (n.d.). Cls Substrate, C2 (Abz/Dnp). Product Page. View Source
